1-Bromo-4-butylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-butylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIPZCHEHIALGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627969 | |
| Record name | 1-Bromo-4-butylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179245-36-4 | |
| Record name | 1-Bromo-4-butylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Dynamics and Conformational Analysis of 1 Bromo 4 Butylcyclohexane Analogues
Cyclohexane (B81311) Chair Conformations and Substituent Orientations
The chair conformation of cyclohexane features two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. fiveable.melibretexts.org
Interconversion of Axial and Equatorial Positions
At room temperature, cyclohexane rings are conformationally mobile and undergo a rapid process known as a "ring-flip" or "chair-flipping". fiveable.melibretexts.org This interconversion involves the rotation of carbon-carbon single bonds, leading to a change in the chair conformation. makingmolecules.com During a ring-flip, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.orgmasterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy and are present in equal amounts at equilibrium. msu.edu However, when a substituent is present, the two chair conformations are no longer energetically equivalent. libretexts.org
Influence of Bulky Alkyl Groups on Ring Conformation
The size of a substituent significantly impacts the equilibrium between the two chair conformations. vedantu.com Larger, bulkier groups preferentially occupy the more spacious equatorial position to minimize steric interactions. fiveable.mepressbooks.pub This preference is a direct consequence of the steric strain that arises when a bulky group is in the axial position.
The tert-butyl group is exceptionally bulky and exhibits a strong preference for the equatorial position. fiveable.memasterorganicchemistry.com This preference is so pronounced that it effectively "locks" the cyclohexane ring into a single conformation where the tert-butyl group is equatorial. masterorganicchemistry.comstackexchange.com For example, in trans-1-bromo-4-tert-butylcyclohexane, the large tert-butyl group occupies the equatorial position, forcing the bromine atom into the axial position. vaia.compearson.com Conversely, in the cis-isomer, both the tert-butyl and bromo groups can occupy equatorial positions, which is the more stable conformation. pearson.combrainly.com The energy difference is so significant that for tert-butylcyclohexane, the ratio of the equatorial conformer to the axial conformer is approximately 10,000 to 1. stackexchange.com This conformational locking has significant implications for the reactivity of the molecule. stackexchange.comvaia.com
The primary reason for the equatorial preference of bulky substituents is the avoidance of 1,3-diaxial interactions. fiveable.melibretexts.org When a substituent is in the axial position, it experiences steric repulsion from the two axial hydrogen atoms located on the same side of the ring, three carbons away. pressbooks.publibretexts.orglibretexts.org These unfavorable steric interactions, also known as 1,3-diaxial strain, destabilize the conformation. fiveable.melibretexts.org The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position to alleviate this repulsion. pressbooks.publibretexts.org For instance, the 1,3-diaxial interactions for an axial methyl group contribute about 7.6 kJ/mol of strain, while for a tert-butyl group, this value increases to approximately 21 kJ/mol. pressbooks.pub
Conformational Locking Effects of the tert-Butyl Group (e.g., in 1-Bromo-4-tert-butylcyclohexane)
Experimental Determination of Conformational Equilibria
The quantitative study of conformational equilibria in cyclohexane derivatives relies on experimental techniques that can distinguish between and quantify the different conformers present at equilibrium.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the rates and thermodynamics of conformational changes. researchgate.netcdnsciencepub.com At room temperature, the ring-flipping in many cyclohexane derivatives is so rapid that NMR spectroscopy shows only a time-averaged spectrum. wikipedia.org However, at lower temperatures, the interconversion slows down, and it becomes possible to observe the distinct signals for the axial and equatorial conformers. researchgate.netscielo.br
By analyzing the NMR spectra at various temperatures, researchers can determine the equilibrium constant between the conformers and, consequently, the Gibbs free energy difference (ΔG°), also known as the A-value. nih.govrsc.org The A-value quantifies the energetic preference of a substituent for the equatorial position. fiveable.me For example, variable temperature 19F NMR studies have been used to determine the conformational free energy of the trifluoromethyl group. rsc.orgrsc.org Similarly, proton and carbon-13 NMR have been employed to study the conformational equilibrium of various cyclohexane derivatives, providing valuable data on the relative stabilities of different conformers. scielo.brnih.gov
Table 1: Conformational Free Energy (A-Values) for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -CH3 (Methyl) | 1.7 fiveable.me |
| -CH2CH3 (Ethyl) | 1.8 fiveable.me |
| -CH(CH3)2 (Isopropyl) | 2.15 masterorganicchemistry.com |
| -C(CH3)3 (tert-Butyl) | ~5.0 stackexchange.comwikipedia.org |
| -Br (Bromo) | 0.43 masterorganicchemistry.com |
| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |
| -F (Fluoro) | < 2 fiveable.mestackexchange.com |
This table presents the A-values, which represent the energy difference between the axial and equatorial conformations for various substituents on a cyclohexane ring.
Variable-Temperature ¹³C NMR Spectroscopy for Thermodynamic Parameters
Correlation of Spectroscopic Data with Conformational Preferences
The data obtained from various NMR experiments can be integrated to build a comprehensive picture of the conformational preferences of 1-bromo-4-butylcyclohexane and its analogues. For example, the large A-value (a measure of the preference for the equatorial position) of the tert-butyl group means that in cis-1-bromo-4-tert-butylcyclohexane, the bromine atom is forced into the axial position, while in the trans isomer, it occupies an equatorial position. pearson.comvaia.comaskfilo.com This has profound implications for their chemical reactivity. pearson.comvaia.comaskfilo.com
Computational Approaches to Conformational Analysis
In conjunction with experimental techniques, computational chemistry provides powerful tools for investigating the conformational landscape of molecules. These methods can predict the relative stabilities of different conformers and provide detailed insights into their geometries.
Density Functional Theory (DFT) Calculations for Conformer Stability
Density Functional Theory (DFT) is a quantum mechanical method that has proven to be highly effective for calculating the energies and structures of molecules. researchgate.net DFT calculations can be used to determine the relative stabilities of the axial and equatorial conformers of substituted cyclohexanes. researchgate.net These calculations often show good agreement with experimental data obtained from NMR spectroscopy. researchgate.netresearchgate.net
Table 4: Representative Output from DFT Calculations
| Calculation Output | Significance |
|---|---|
| Optimized Geometry | Predicted bond lengths and angles for the most stable conformer |
| Relative Energy | Energy difference between various conformers (e.g., axial vs. equatorial) |
| Vibrational Frequencies | Confirmation of a true energy minimum and prediction of IR spectra |
Molecular Mechanics (MM) Simulations for Geometrical Optimization
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. amherst.edu It treats atoms as balls and bonds as springs, and the total energy is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and van der Waals interactions. amherst.edu
MM simulations are particularly useful for performing conformational searches to identify all possible low-energy conformers of a molecule. amherst.edu Once the different conformers have been identified, their geometries can be optimized to find the most stable arrangement of atoms. amherst.edu For substituted cyclohexanes, MM calculations can accurately predict the preference for equatorial substitution and the degree of ring puckering. amherst.edu While generally faster than DFT, the accuracy of MM methods is highly dependent on the quality of the force field parameters used. researchgate.net
Table 5: Key Energy Components in Molecular Mechanics
| Energy Term | Description |
|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length |
| Angle Bending | Energy required to bend an angle from its equilibrium value |
| Torsional Strain | Energy associated with rotation around a single bond |
| Van der Waals Interactions | Non-bonded interactions (repulsive at short distances, attractive at longer distances) |
Analysis of Enthalpic and Entropic Contributions to Conformational Free Energy Differences
The conformational equilibrium of interest for the cis isomer involves the interconversion between two distinct chair forms: one with an axial bromo group and an equatorial butyl group (ax-Br, eq-Bu), and the other with an equatorial bromo group and an axial butyl group (eq-Br, ax-Bu).
(eq-Br, ax-Bu) ⇌ (ax-Br, eq-Bu)
Enthalpic Contributions (ΔH°)
The enthalpic term, ΔH°, is the primary contributor to the free energy difference in this system. It predominantly reflects the change in intramolecular potential energy arising from steric strain. The principal source of this strain is the destabilizing 1,3-diaxial interactions experienced by substituents in the axial position.
Axial Butyl Group: In the (eq-Br, ax-Bu) conformer, the sterically demanding butyl group occupies the axial position. It experiences significant steric repulsion from the two axial hydrogen atoms at the C3 and C5 positions. These gauche-butane-type interactions substantially increase the potential energy of this conformer.
Axial Bromo Group: In the (ax-Br, eq-Bu) conformer, the smaller bromo group is in the axial position. While it also experiences 1,3-diaxial interactions, the magnitude of this strain is considerably less than that imposed by the butyl group due to the smaller van der Waals radius of bromine compared to the spatial extent of the butyl group.
Consequently, the (ax-Br, eq-Bu) conformer is enthalpically favored. The ΔH° for the equilibrium can be approximated as the difference in the enthalpic penalties for placing each group in an axial position. Experimental and computational studies indicate that the enthalpic cost for an axial butyl group is significantly higher than for an axial bromo group, leading to a large, positive ΔH° for the (eq-Br, ax-Bu) → (ax-Br, eq-Bu) conversion.
Entropic Contributions (ΔS°)
The entropic term, ΔS°, accounts for changes in the degree of randomness or disorder of the system. In conformational equilibria, this primarily relates to changes in rotational and vibrational freedom, as well as molecular symmetry.
Rotational Entropy: The flexible n-butyl group possesses multiple rotational conformations (rotamers) about its C-C single bonds. When placed in the sterically crowded axial position, the range of low-energy rotameric states is significantly restricted compared to when it is in the unhindered equatorial position. This loss of rotational freedom results in a lower entropy for the conformer with the axial butyl group. Therefore, the conversion from the (eq-Br, ax-Bu) conformer to the (ax-Br, eq-Bu) conformer is accompanied by an increase in entropy (a positive ΔS°), as the butyl group gains rotational freedom.
Entropy of Mixing: For an equilibrium between two non-identical species, there is an inherent entropy of mixing. However, since the equilibrium for cis-1-bromo-4-butylcyclohexane lies heavily in favor of one conformer, the contribution from this term is minimal.
Vibrational Entropy: Changes in the low-frequency vibrational modes upon ring-flip also contribute to ΔS°, though this effect is generally smaller than the rotational entropy contribution for flexible substituents.
The positive ΔS° for the conversion to the more stable (ax-Br, eq-Bu) conformer means that the entropic term (-TΔS°) provides a small, negative (stabilizing) contribution to ΔG°. In essence, entropy slightly counteracts the dominant enthalpic effect. While enthalpy strongly pushes the equilibrium toward the conformer with the equatorial butyl group, entropy provides a minor push in the same direction.
Quantitative Thermodynamic Analysis
The following interactive table summarizes the thermodynamic parameters for the conformational equilibrium of cis-1-bromo-4-butylcyclohexane at 298 K (25 °C). The data illustrates the dominant role of enthalpy in determining the position of the equilibrium. The conformer with the axial butyl group is set as the reference state (relative energy = 0).
Click on the table headers to sort the data.
| Conformer of cis-1-Bromo-4-butylcyclohexane | Relative Enthalpy (ΔH°) (kcal/mol) | Relative Entropy (TΔS° at 298 K) (kcal/mol) | Relative Free Energy (ΔG°) (kcal/mol) | Equilibrium Population (%) |
|---|---|---|---|---|
| Equatorial Bromo, Axial Butyl (eq-Br, ax-Bu) | 0.00 | 0.00 | 0.00 | 3.5 |
| Axial Bromo, Equatorial Butyl (ax-Br, eq-Bu) | -1.85 | -0.25 | -1.60 | 96.5 |
Reaction Mechanisms and Reactivity of 1 Bromo 4 Butylcyclohexane Analogues
Elimination Reactions
Elimination reactions of bromoalkanes are pivotal in organic synthesis for the formation of alkenes. The two primary mechanisms for these reactions are the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways. In cyclohexane (B81311) systems, the stereochemical requirements of these mechanisms are of paramount importance.
The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. libretexts.org This mechanism has stringent stereochemical prerequisites that are particularly significant in the context of cyclohexane rings. libretexts.orgfiveable.me
A critical requirement for an E2 reaction to proceed is an anti-periplanar arrangement of the leaving group and a β-hydrogen. fiveable.memasterorganicchemistry.comlibretexts.org This means that the hydrogen atom and the leaving group must lie in the same plane and be oriented at a dihedral angle of 180°. chemistrysteps.com In the chair conformation of a cyclohexane ring, this specific geometry is only achieved when both the leaving group and the β-hydrogen are in axial positions. fiveable.memasterorganicchemistry.comlibretexts.org If either the leaving group or the β-hydrogen is in an equatorial position, the necessary anti-periplanar alignment for an E2 elimination cannot be met. libretexts.orgochemtutor.com This trans-diaxial requirement is a determining factor in the E2 reactivity of substituted cyclohexanes. libretexts.orglibretexts.org
Zaitsev's rule generally predicts that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene. orgoreview.com This is typically true for E2 reactions with small, unhindered bases. orgoreview.com However, in cyclohexane systems, the rigid stereochemical demand for an anti-periplanar arrangement can override Zaitsev's rule. libretexts.orglibretexts.org If the only available anti-periplanar β-hydrogen is on a less substituted carbon, the Hofmann product (the less substituted alkene) will be formed preferentially. orgoreview.com For instance, the elimination of HCl from trans-2-methyl-1-chlorocyclohexane yields 3-methylcyclohexene, the non-Zaitsev product, because the only hydrogen atom in a trans-diaxial position to the chlorine is on the less substituted carbon. libretexts.orgmsu.edu In contrast, the cis-isomer readily forms the Zaitsev product, 1-methylcyclohexene, as it has an axial chlorine and two available axial β-hydrogens in its more stable conformation. libretexts.orglibretexts.orgmsu.edu
The conformational constraints of the cyclohexane ring lead to significant differences in the E2 reaction rates of its cis and trans isomers. A classic example is seen with 1-bromo-4-tert-butylcyclohexane (B3151265). The bulky tert-butyl group acts as a "conformational lock," strongly preferring an equatorial position to minimize steric strain. ochemtutor.comlibretexts.orgmsu.edu
In cis-1-bromo-4-tert-butylcyclohexane , the equatorial tert-butyl group forces the bromine atom into an axial position. libretexts.orgmsu.eduvaia.com This conformation is ideal for an E2 reaction as the axial bromine is anti-periplanar to the axial hydrogens on the adjacent carbons. libretexts.orgvaia.comvaia.com Consequently, the cis isomer undergoes E2 elimination rapidly. vaia.comvaia.compearson.com
In trans-1-bromo-4-tert-butylcyclohexane , the preference of the tert-butyl group for the equatorial position forces the bromine atom into an equatorial position as well. libretexts.orgmsu.eduvaia.com Since an equatorial leaving group cannot achieve the necessary anti-periplanar geometry with any of the β-hydrogens, the trans isomer cannot readily undergo an E2 reaction in this stable conformation. ochemtutor.comvaia.com For the reaction to occur, the ring would need to flip to a much less stable conformation where the tert-butyl group is axial, which is energetically unfavorable. vaia.com As a result, the trans isomer reacts much more slowly in an E2 reaction compared to the cis isomer. vaia.compearson.compearson.com The reaction of neomenthyl chloride, which has an axial chlorine, is 200 times faster than that of menthyl chloride, which must ring-flip to place its chlorine in an axial position for elimination. libretexts.org
Table 1: Relative E2 Reaction Rates of Substituted Bromocyclohexane Isomers
| Isomer | Conformation of Leaving Group (Br) | Relative E2 Reaction Rate |
| cis-1-Bromo-4-tert-butylcyclohexane | Axial | Fast |
| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | Very Slow |
This table is a qualitative representation based on the principles of E2 reaction mechanisms in cyclohexane systems.
The transition state of an E2 reaction in a cyclohexane system is a high-energy, transient species where the C-H and C-Br bonds are partially broken, and the C=C double bond is partially formed. libretexts.orgyoutube.com The stability of this transition state is influenced by both electronic and conformational factors. fiveable.me For a stable transition state leading to the formation of a pi bond, the developing p-orbitals on the two carbon atoms must be parallel, which is achieved through the anti-periplanar alignment of the leaving group and the β-hydrogen. youtube.com The transition state for the formation of a more substituted alkene is generally lower in energy, which is the basis for Zaitsev's rule. iitk.ac.in However, the conformational energy required to achieve the necessary trans-diaxial arrangement can be the overriding factor in determining the reaction pathway and rate. fiveable.melibretexts.org
The E1 reaction is a two-step elimination process. The first step involves the slow, unimolecular departure of the leaving group to form a carbocation intermediate. msu.edu The second step is the rapid removal of a β-proton by a weak base to form the alkene. msu.edu
Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar arrangement. socratic.org The rate-determining step is the formation of the carbocation, and the planarity of this intermediate allows for the removal of any adjacent proton. msu.edu Therefore, E1 reactions in cyclohexane systems typically follow Zaitsev's rule, yielding the most stable, more substituted alkene. orgoreview.com The E1 pathway often competes with the SN1 (unimolecular substitution) reaction, as they share the same carbocation intermediate. msu.edu For example, the hydrolysis of tert-butyl chloride in a mixed solvent gives a mixture of substitution and elimination products. msu.edu In the case of 1-bromo-4-tert-butylcyclohexane isomers, the formation of the carbocation is the key step, and both cis and trans isomers would lead to the same carbocation intermediate. echemi.comstackexchange.com
E1 Reaction Mechanism
Carbocation Intermediate Formation and Stability
The formation of a carbocation is the rate-determining step in unimolecular reactions (S_N1 and E1) of 1-bromo-4-butylcyclohexane. This process involves the heterolytic cleavage of the carbon-bromine (C-Br) bond, where the bromine atom departs as a bromide ion (Br⁻), leaving behind a carbocation at the C1 position.
The resulting intermediate is the 4-butylcyclohexyl carbocation . This is a secondary (2°) carbocation, as the positively charged carbon atom is bonded to two other carbon atoms (C2 and C6 of the ring). The stability of this carbocation is intermediate; it is more stable than a primary carbocation but significantly less stable than a tertiary carbocation. Its stability is derived primarily from two electronic effects:
Hyperconjugation: The empty p-orbital of the carbocation can overlap with the adjacent C-H and C-C sigma bonds of the cyclohexane ring. This delocalization of electron density from the neighboring sigma bonds helps to stabilize the positive charge.
Inductive Effect: The adjacent alkyl groups (the ring carbons) are weakly electron-donating, which helps to disperse the positive charge and stabilize the carbocation.
The large 4-butyl group is too distant from the C1 position to exert a significant direct electronic influence (inductive or resonance) on the carbocation center. Its primary role is steric, acting as a conformational anchor that locks the cyclohexane ring into a chair conformation with the butyl group in the equatorial position to minimize steric strain .
A 1,2-hydride shift from C2 or C6 to the C1 position would result in an identical secondary carbocation, meaning that rearrangement to a more stable carbocation is not a viable pathway for this specific intermediate. The geometry of the carbocation is trigonal planar, a crucial feature for the subsequent nucleophilic attack or deprotonation steps.
Influence of Substrate Conformation on E1 Pathway
The conformation of the this compound substrate has a profound influence on its reactivity, particularly in elimination reactions. The bulky tert-butyl group (or in this case, a butyl group) effectively locks the cyclohexane ring in a specific chair conformation where this large group occupies the sterically favored equatorial position. This gives rise to two distinct diastereomers:
cis-1-Bromo-4-butylcyclohexane: The bromine atom is in the axial position.
trans-1-Bromo-4-butylcyclohexane: The bromine atom is in the equatorial position.
The E1 reaction proceeds via the 4-butylcyclohexyl carbocation intermediate. While the stereochemical requirements for elimination are less strict than in the concerted E2 pathway, the conformation of the starting material can still influence the reaction rate. The cis isomer, with its axial bromine, is sterically less stable due to 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Ionization of the cis isomer to form the carbocation relieves this steric strain, which can lead to a faster rate of reaction compared to the more stable trans isomer .
Nucleophilic Substitution Reactions
S_N1 Mechanism and Solvolysis Pathways
The S_N1 mechanism is a dominant pathway for this compound in the presence of weak nucleophiles, particularly in polar protic solvents—a process known as solvolysis. The reaction proceeds in two steps: first, the formation of the planar 4-butylcyclohexyl carbocation, followed by nucleophilic attack by the solvent molecule.
Because the carbocation intermediate is planar, the nucleophile can attack from either face:
Axial Attack: The nucleophile attacks from the top or bottom face, resulting in an axial substituent.
Equatorial Attack: The nucleophile attacks from the side, resulting in an equatorial substituent.
This leads to the formation of a mixture of cis and trans substitution products. For instance, the solvolysis of this compound in ethanol (B145695) would yield a mixture of cis- and trans-1-ethoxy-4-butylcyclohexane. While attack from either face is possible, the product ratio is often not exactly 1:1. There can be a slight kinetic preference for axial attack on the carbocation, but the thermodynamic stability of the final product, which favors the bulky substituent in the equatorial position, also plays a crucial role. Consequently, solvolysis reactions often yield a mixture of stereoisomers, with the thermodynamically more stable trans product frequently predominating .
S_N2 Mechanism in Cyclic Systems
The S_N2 mechanism requires a concerted, single-step process involving backside attack by the nucleophile, leading to an inversion of stereochemistry. In cyclohexane systems, this geometric requirement is critical.
For trans-1-bromo-4-butylcyclohexane (Equatorial Br): Backside attack is severely hindered. The nucleophile would have to approach through the center of the cyclohexane ring, a path that is blocked by the ring itself and the axial hydrogens on C3 and C5. Consequently, the S_N2 reaction is extremely slow or non-existent for this isomer.
For cis-1-bromo-4-butylcyclohexane (Axial Br): The axial C-Br bond is perfectly positioned for backside attack. A nucleophile can approach along the C-Br bond axis from the opposite side without significant steric hindrance from the ring.
Therefore, S_N2 reactions are highly stereoselective and proceed readily with the cis isomer but are strongly disfavored for the trans isomer. The reaction of the cis isomer results in a complete inversion of configuration, yielding the trans product exclusively. For example, reacting cis-1-bromo-4-butylcyclohexane with sodium ethoxide under conditions favoring substitution would yield trans-1-ethoxy-4-butylcyclohexane.
| Isomer | Leaving Group Position | Feasibility of Backside Attack | Relative S_N2 Rate | Product Stereochemistry |
|---|---|---|---|---|
| cis-1-Bromo-4-butylcyclohexane | Axial | Accessible | Fast | Inversion (yields trans product) |
| trans-1-Bromo-4-butylcyclohexane | Equatorial | Sterically Hindered | Very Slow / Negligible | N/A |
Competitive Pathways: Interplay Between Elimination and Substitution
For a secondary halide like this compound, substitution and elimination reactions are constantly in competition. The reaction outcome is determined by a careful balance of factors including the strength and steric bulk of the nucleophile/base, the solvent, and the temperature.
S_N1 vs. E1: These pathways compete under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles/bases). Since both reactions share the same rate-determining step (carbocation formation), the product ratio is determined by the fate of the carbocation. Attack by a nucleophile gives the S_N1 product, while deprotonation by a base gives the E1 product. Higher temperatures favor elimination, as E1 reactions have a higher activation energy and are more entropically favored (two product molecules are formed from one).
S_N2 vs. E2: These pathways compete under conditions involving strong nucleophiles/bases. The reagent's function as a nucleophile (favoring S_N2) versus its function as a base (favoring E2) is the key determinant. Steric hindrance around the reaction center disfavors S_N2, making E2 more competitive for secondary halides compared to primary ones.
Advanced Spectroscopic and Computational Characterization in Research on 1 Bromo 4 Butylcyclohexane Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-bromo-4-butylcyclohexane analogues, providing detailed information about the molecular framework and the stereochemical arrangement of substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the distinct proton environments within a molecule. In analogues of this compound, the chemical shift (δ) of each proton is highly dependent on its stereochemical position—that is, whether it is axial or equatorial on the cyclohexane (B81311) ring. The electronegative bromine atom significantly deshields the proton on the same carbon (the C1-proton), causing its signal to appear at a lower field compared to other methylene (B1212753) protons on the ring.
The multiplicity, or splitting pattern, of each signal, governed by spin-spin coupling with adjacent protons, provides further structural insight. The magnitude of the coupling constant (J) is diagnostic of the dihedral angle between coupled protons. For instance, a large coupling constant (typically 10–12 Hz) is observed for the interaction between two adjacent axial protons (J_ax-ax), whereas smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions.
In the case of cis-1-bromo-4-tert-butylcyclohexane, a structural analogue, the bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain, forcing the bromine atom into an axial position. pearson.com This fixed conformation simplifies spectral analysis. The axial proton at C1 would be expected to show coupling to four adjacent protons (two axial and two equatorial), often resulting in a complex multiplet.
Table 1: Representative ¹H NMR Data for a Substituted Cyclohexane Analogue
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| H at C1 (Axial) | ~4.0-4.6 | dddd (doublet of doublet of doublets) | J(H_ax, H_ax) ≈ 10-12; J(H_ax, H_eq) ≈ 3-5 |
| H at C1 (Equatorial) | ~3.5-4.2 | m (multiplet) | J(H_eq, H_ax) ≈ 3-5; J(H_eq, H_eq) ≈ 2-4 |
| Cyclohexane Ring CH₂ | ~1.2-2.5 | m (multiplet) | - |
Note: This table presents generalized data for illustrative purposes. Actual values can vary based on the specific analogue and solvent.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, this technique can confirm the number of non-equivalent carbons. docbrown.info
The chemical shift of the carbon atom bonded to the bromine (C1) is significantly affected by the halogen's electronegativity, typically appearing in the range of 50-70 ppm. The stereochemistry of the bromine substituent (axial vs. equatorial) also influences the chemical shifts of other carbons in the ring due to steric effects, particularly the γ-gauche effect. An axial bromine atom causes a shielding effect (an upfield shift to a lower ppm value) on the carbons at the C3 and C5 positions compared to an equatorial bromine.
Table 2: Comparison of ¹³C NMR Chemical Shifts for cis- and trans-1-Bromo-4-tert-butylcyclohexane
| Carbon Atom | cis Isomer (Axial Br) δ (ppm) | trans Isomer (Equatorial Br) δ (ppm) |
|---|---|---|
| C1 (C-Br) | ~63.0 | ~67.0 |
| C2 / C6 | ~35.0 | ~38.0 |
| C3 / C5 | ~25.0 | ~28.0 |
| C4 | ~47.0 | ~47.0 |
| C(CH₃)₃ | ~32.0 | ~32.0 |
Note: Data are representative and based on the known spectra of 1-bromo-4-tert-butylcyclohexane (B3151265) isomers, which serve as close analogues. spectrabase.comspectrabase.comspectrabase.com The exact shifts can vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning signals and determining the three-dimensional structure of molecules in solution. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for establishing the stereochemistry of this compound analogues. ipb.pt
NOESY detects protons that are close to each other in space, regardless of whether they are connected by chemical bonds. Cross-peaks in a NOESY spectrum indicate spatial proximity (typically within 5 Å). This is exceptionally useful for differentiating between cis and trans isomers of substituted cyclohexanes. mdpi.com For example, in a conformationally locked cyclohexane, a NOESY correlation between an axial proton at C1 and the axial protons at C3 and C5 provides definitive evidence for their 1,3-diaxial relationship. nih.gov This confirms the relative stereochemistry of the substituents on the ring. researchgate.net
¹³C NMR for Carbon Skeleton and Chemical Shift Correlations
X-ray Crystallography for Solid-State Structural Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers an exact determination of the molecular structure in the solid state. creativebiomart.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.
For analogues of this compound, X-ray crystallography can definitively confirm the chair conformation of the cyclohexane ring and the axial or equatorial orientation of the bromo and butyl substituents. acs.org This solid-state data serves as the ultimate benchmark for validating structures proposed by spectroscopic or computational methods. It can also reveal details about intermolecular interactions in the crystal lattice.
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations have become a vital tool in modern chemical research, allowing for the prediction of molecular properties and reactivity, often in close agreement with experimental results. researchgate.net
Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules like this compound. researchgate.net This analysis provides insights into the distribution of electrons and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key application of these calculations for predicting chemical reactivity. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is typically associated with the lone pairs of electrons on the bromine atom.
LUMO: The LUMO is the orbital that is most likely to accept electrons. In this molecule, the LUMO is expected to be the antibonding orbital of the carbon-bromine bond (σ* C-Br).
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. The location of the LUMO on the C-Br bond correctly predicts that the molecule will be susceptible to nucleophilic attack at the carbon atom, leading to the displacement of the bromide ion. This theoretical framework is essential for understanding and predicting the outcomes of reactions involving this compound and its analogues.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, particularly for stereoisomers like those of this compound. The study of its analogues, especially 1-bromo-4-tert-butylcyclohexane, provides significant insights into how conformational and steric factors govern reaction pathways and the structure of their transition states. libretexts.orgmsu.edu
Elimination reactions, such as the E2 mechanism, are highly sensitive to the stereochemical arrangement of the leaving group and adjacent protons. libguides.com For an E2 reaction to proceed efficiently, a periplanar arrangement of the departing hydrogen and the leaving group is required, with a strong preference for an anti-periplanar geometry. vaia.com This geometric constraint has profound implications for the reactivity of cyclohexane derivatives.
In the case of 1-bromo-4-substituted cyclohexanes, the bulky substituent (like a butyl or tert-butyl group) preferentially occupies the equatorial position to minimize steric strain. sarthaks.com This conformational preference "locks" the ring and dictates the orientation of the bromine atom in the cis and trans isomers.
Cis Isomer (e.g., cis-1-Bromo-4-tert-butylcyclohexane): The bulky tert-butyl group occupies the equatorial position, forcing the bromine atom into an axial position. libretexts.org This arrangement perfectly aligns the axial bromine with the adjacent axial hydrogens, fulfilling the anti-periplanar requirement for a rapid E2 elimination. libguides.comvaia.com
Trans Isomer (e.g., trans-1-Bromo-4-tert-butylcyclohexane): To accommodate the equatorial tert-butyl group, the bromine atom must also be in an equatorial position. libretexts.org In this conformation, there are no hydrogens anti-periplanar to the bromine leaving group. For an E2 reaction to occur, the ring would have to flip to a much higher energy conformation where the bulky tert-butyl group is axial—a process that is energetically very unfavorable. stackexchange.com Consequently, the E2 elimination for the trans isomer is significantly slower. msu.edulibguides.com
Computational studies model these pathways by calculating the energies of the ground state conformers and the transition states for elimination. These models confirm that the transition state for the elimination from the cis isomer, which proceeds through the stable chair conformation, is much lower in energy than the transition state for the trans isomer. stackexchange.compearson.com This difference in activation energy explains the observed disparity in reaction rates. For SN1/E1 reactions, where a carbocation intermediate is formed, both isomers would theoretically react through the same intermediate, but the rate would be influenced by the stability of the starting material and the ease of C-Br bond dissociation. msu.edustackexchange.com
Table 1: Relative E2 Elimination Rates for 1-Bromo-4-tert-butylcyclohexane Isomers
| Isomer | Substituent Positions (in stable conformer) | Anti-Periplanar H-Br Geometry | Relative E2 Reaction Rate |
| cis-1-Bromo-4-tert-butylcyclohexane | tert-Butyl: EquatorialBromine: Axial | Yes | Fast libretexts.orgsarthaks.com |
| trans-1-Bromo-4-tert-butylcyclohexane | tert-Butyl: EquatorialBromine: Equatorial | No | Very Slow msu.edulibguides.com |
Conformational Energy Landscape Mapping and A-Value Calculations
The conformational landscape of substituted cyclohexanes is a complex potential energy surface with various minima (like chair and twist-boat conformations) and transition states connecting them. researchgate.net Computational chemistry, using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allows for the detailed mapping of this landscape. rsc.orgnih.gov These calculations help predict the most stable conformations and the energy barriers to ring inversion. researchgate.net
A key concept in quantifying the steric preferences of substituents on a cyclohexane ring is the "A-value." The A-value represents the difference in Gibbs free energy (ΔG°) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric hindrance (specifically, 1,3-diaxial interactions) in the axial position. masterorganicchemistry.com
A-values are additive and are used to predict the relative stability of different conformers of disubstituted cyclohexanes. masterorganicchemistry.com For trans-1-bromo-4-butylcyclohexane, the lowest energy conformation has both the bromo and the butyl groups in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial. The A-value for a bromine atom is relatively small, while the A-value for an alkyl group like butyl is significantly larger. Therefore, in the most stable conformation of cis-1-bromo-4-butylcyclohexane, the larger butyl group will occupy the equatorial position, forcing the bromine into the axial position.
Computational methods can calculate these A-values by determining the energies of the optimized axial and equatorial conformers. researchgate.netrsc.org These calculations provide crucial data for understanding the conformational equilibrium and, by extension, the chemical reactivity of molecules like this compound. libretexts.orgstackexchange.com
Table 2: Selected A-Values (kcal/mol)
| Substituent | A-Value (kcal/mol) | Steric Preference |
| -Br (Bromo) | 0.43 - 0.62 | Weak Equatorial masterorganicchemistry.com |
| -CH₃ (Methyl) | 1.70 | Moderate Equatorial masterorganicchemistry.commasterorganicchemistry.com |
| -CH₂CH₃ (Ethyl) | 1.75 | Moderate Equatorial masterorganicchemistry.com |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Strong Equatorial masterorganicchemistry.com |
| -C(CH₃)₃ (tert-Butyl) | ~4.7 - 4.9 | Very Strong Equatorial masterorganicchemistry.comresearchgate.net |
| -CH₂CH₂CH₂CH₃ (n-Butyl) | ~2.1 | Strong Equatorial |
Note: The A-value for the n-butyl group is expected to be similar to that of the isopropyl group, reflecting its significant steric bulk.
Applications in Chemical Synthesis and Materials Science Research
Reagent and Building Block in Complex Organic Molecule Synthesis
1-Bromo-4-butylcyclohexane is a versatile building block in organic synthesis. Its bifunctional nature—a reactive bromo group and a lipophilic cyclohexyl-butyl scaffold—allows for its incorporation into more complex molecular architectures. It can be used in coupling reactions, such as Grignard reactions, where the corresponding organometallic reagent is formed and then reacted with various electrophiles to create new carbon-carbon bonds. This makes it a valuable starting material for synthesizing a wide range of organic compounds. researchgate.net
Intermediates for Agrochemical and Pharmaceutical Research (as exemplified by 1-Bromo-4-tert-butylcyclohexene)
Halogenated organic compounds are fundamental intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. pmarketresearch.comsci-hub.seucl.ac.uk this compound serves as a precursor for introducing the 4-butylcyclohexyl moiety into larger, more complex molecules being investigated for biological activity. smolecule.com The cyclohexane (B81311) ring system is a common structural motif in many biologically active compounds, and the butyl group can modulate properties like lipophilicity, which affects how a potential drug or pesticide interacts with biological systems.
Precursors in Material Science and Specialty Chemical Production
In materials science, functionalized cycloalkanes are used as precursors for creating new materials with specific properties. This compound can be used in the synthesis of liquid crystals, where the rigid cyclohexane core and the flexible butyl chain can contribute to the formation of desired mesophases. smolecule.com Furthermore, the reactive C-Br bond allows this molecule to be incorporated into polymers, potentially enhancing properties like thermal stability or flame retardancy. pmarketresearch.comsmolecule.com This makes it a compound of interest for the development of specialty polymers and other advanced materials. umn.edu
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Bromo-4-butylcyclohexane in laboratory settings?
- Methodological Answer :
- Exposure Controls : Use explosion-proof ventilation systems, grounded equipment, and non-sparking tools to mitigate flammability risks (GHS classification: H226) .
- Personal Protective Equipment (PPE) : Wear flame-retardant antistatic clothing, nitrile gloves (inspected prior to use), and safety goggles compliant with EN 166 or NIOSH standards. Dispose of contaminated gloves via approved hazardous waste protocols .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area, away from heat sources. Reseal opened containers immediately to prevent leakage .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm the presence of characteristic signals (e.g., cyclohexane ring protons at δ 1.2–1.8 ppm, bromomethyl group at δ 3.3–3.5 ppm) .
- Chromatography : Employ GC-MS or HPLC with a non-polar stationary phase to assess purity. Compare retention times with commercial standards (CAS 2550-36-9) .
- Physical Properties : Cross-check observed melting points (68°C) and refractive indices (1.4935) against literature values .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-butylcyclohexanol with HBr in the presence of a catalytic acid (e.g., ) under reflux. Monitor reaction progress via TLC using dichloromethane/hexane (1:4) as the mobile phase .
- Radical Bromination : Use N-bromosuccinimide (NBS) and a UV light source to brominate 4-butylcyclohexane. Optimize reaction time to minimize diastereomer formation .
Advanced Research Questions
Q. How can computational tools aid in optimizing the synthesis of this compound?
- Methodological Answer :
- Retrosynthesis Planning : Leverage AI-driven platforms (e.g., PubChem’s retrosynthesis module) to propose feasible routes using databases like Reaxys or Pistachio. Prioritize routes with high predicted yields (>80%) and minimal side products .
- DFT Calculations : Model transition states for bromination reactions to predict regioselectivity. For example, assess the stability of intermediates in radical bromination pathways using Gaussian or ORCA software .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Reproducibility Studies : Replicate literature procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify trends. For instance, yields >90% are typically achieved with stoichiometric HBr, while catalytic methods vary widely (40–85%) .
Q. How does steric hindrance from the butyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., 1-bromocyclohexane) in reactions. Use -NMR to track intermediate formation .
- Molecular Dynamics Simulations : Visualize spatial constraints using software like Avogadro. The butyl group reduces accessibility to the bromine atom, favoring mechanisms in polar solvents .
Q. What analytical methods are recommended for detecting decomposition products of this compound under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation via LC-MS. Look for peaks corresponding to cyclohexene derivatives or hydrobromic acid .
- Headspace GC-MS : Identify volatile decomposition products (e.g., HBr gas) by sampling the container headspace after prolonged storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
